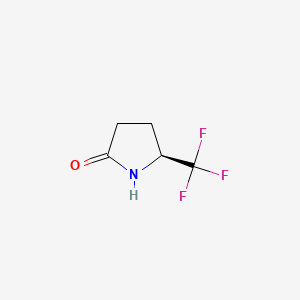

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one

描述

Contextualization within Fluorinated Chiral Heterocycles Research

The field of organofluorine chemistry has seen significant growth, with a particular focus on fluorinated heterocycles due to their prevalence in pharmaceuticals, agrochemicals, and materials science. chemimpex.comresearchgate.net The incorporation of fluorine into heterocyclic compounds can dramatically alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.commdpi.com This makes fluorinated heterocycles highly sought-after motifs in drug discovery. mdpi.commq.edu.au

(5S)-5-(Trifluoromethyl)pyrrolidin-2-one is a prime example of a fluorinated chiral heterocycle. Heterocyclic compounds are integral to the majority of modern drugs, and the addition of fluorine is a common strategy to enhance molecular properties. researchgate.net Research in this area is driven by the need for novel bioactive compounds, and recent advancements have focused on developing new methods for synthesizing complex fluorinated N-heterocycles. mq.edu.aunumberanalytics.com The development of new fluorinating agents and the use of computational chemistry to predict the properties of these molecules are expected to be key future research directions. numberanalytics.com

Significance of the Pyrrolidinone Core and Trifluoromethyl Group in Synthetic Methodologies

The structure of this compound contains two key features that make it a valuable tool in synthetic chemistry: the pyrrolidinone core and the trifluoromethyl group.

The pyrrolidinone ring is a five-membered nitrogen-containing heterocycle that is a common scaffold in many biologically active compounds. researchgate.netfrontiersin.org Its non-planar, three-dimensional structure allows for the exploration of chemical space in drug design, a desirable characteristic for creating novel therapeutic agents. nih.gov The pyrrolidinone nucleus is considered a versatile lead structure for designing potent bioactive molecules with a wide range of pharmacological activities. researchgate.net The stereochemistry of the pyrrolidinone ring is also crucial, as different spatial arrangements of substituents can lead to different biological profiles. nih.gov

The trifluoromethyl group (CF3) is one of the most significant fluorine-containing substituents used in medicinal chemistry. mdpi.com Its introduction into a molecule can profoundly influence its properties. The CF3 group is highly electron-withdrawing and can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com It can also enhance lipophilicity, which can improve a compound's ability to cross cell membranes. chemimpex.commdpi.com These properties make the trifluoromethyl group a valuable addition in the design of new drugs and advanced materials. chemimpex.commdpi.com

The combination of these two structural motifs in a single, chiral molecule makes this compound a versatile building block for creating complex, high-value molecules with specific stereochemistry and enhanced properties. chemimpex.com

| Property | Value | Source |

| Molecular Formula | C5H6F3NO | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 153.1 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Golden solid | chemimpex.com |

| Melting Point | 96 - 104 °C | chemimpex.com |

| CAS Number | 1287211-10-2 | chemimpex.comsigmaaldrich.com |

| Structural Feature | Significance in Synthetic Methodologies |

| Pyrrolidinone Core | A versatile, five-membered heterocyclic scaffold found in many bioactive compounds. researchgate.netfrontiersin.org Its three-dimensional structure is advantageous for drug design. nih.gov |

| Trifluoromethyl Group | Enhances metabolic stability and lipophilicity, and can improve binding affinity. chemimpex.commdpi.com It is a key functional group in the development of pharmaceuticals and advanced materials. chemimpex.com |

| Chirality (S-configuration) | Allows for the synthesis of stereochemically defined molecules, which is critical for specificity in biological systems. nih.gov |

Historical Perspectives on the Research Trajectory of Similar Architectures

The development of synthetic routes to chiral pyrrolidines and other heterocyclic structures has been a long-standing area of research in organic chemistry. A significant method for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction, particularly using azomethine ylides. researchgate.net Advances in this area have included the use of metal catalysis, such as copper, to achieve high enantioselectivity in the synthesis of chiral trifluoromethylated pyrrolidines. researchgate.net

The synthesis of pyrrolidin-2-ones has also been extensively studied. One method involves the cyclization of amide dianions with reagents like epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org More recently, enantioselective methods, such as the asymmetric hydrogenation of α-trifluoromethylidene lactams, have been developed to produce chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivity. rsc.org These products can then be transformed into chiral pyrrolidines. rsc.org

The broader context for this research is the ongoing effort to develop efficient and selective methods for introducing fluorine and fluoroalkyl groups into organic molecules. nih.gov Techniques such as electrophilic, nucleophilic, and radical fluorination are continually being refined to allow for the synthesis of increasingly complex fluorinated heterocycles. numberanalytics.com The historical progression shows a clear trend towards more selective and enantioselective synthetic methods to access complex, fluorinated chiral molecules like this compound for applications in drug discovery and materials science. researchgate.netmq.edu.au

Structure

3D Structure

属性

IUPAC Name |

(5S)-5-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONNPBZAYHNOV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718168 | |

| Record name | (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287211-10-2 | |

| Record name | (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-(trifluoromethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5s 5 Trifluoromethyl Pyrrolidin 2 One

Asymmetric Synthesis Approaches to the Chiral Center

The primary challenge in the synthesis of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one lies in the stereoselective introduction of the trifluoromethyl group at the C5 position. Various asymmetric strategies have been explored to establish this crucial chiral center with high enantiopurity.

Enantioselective Catalytic Routes

Enantioselective catalysis offers a powerful and atom-economical approach to chiral molecules. For the synthesis of trifluoromethylated pyrrolidinones, organocatalysis has emerged as a particularly effective strategy. One notable method involves the asymmetric Michael addition of nitroalkanes to β-trifluoromethylated enones, catalyzed by chiral secondary amines. This reaction proceeds through a domino Michael/Mannich [3+2] cycloaddition sequence, affording highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereocontrol. rsc.org Although this specific example leads to a more substituted pyrrolidine (B122466), the underlying principle of organocatalytic conjugate addition is a key strategy for setting the stereocenter.

Another catalytic approach involves the umpolung (reverse polarity) reactivity of trifluoromethyl imines. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective addition of these imines to α,β-unsaturated esters or lactones. This method provides access to chiral trifluoromethylated γ-amino esters, which are direct precursors to the target lactam, with high yields and enantioselectivities. nih.gov

| Catalyst Type | Substrates | Key Transformation | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Secondary Amine | β-Trifluoromethylated enone, Nitroalkane | Domino Michael/Mannich [3+2] Cycloaddition | High | High | rsc.org |

| Chiral Phase-Transfer Catalyst (Cinchona Alkaloid Derivative) | Trifluoromethyl imine, α,β-Unsaturated ester | Umpolung Addition | up to 99% | Good to Excellent | nih.gov |

Chiral Pool Approaches from Precursors

The use of readily available chiral starting materials, known as the chiral pool, provides a reliable method for introducing stereochemistry. L-Pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a common and inexpensive chiral precursor for the synthesis of 5-substituted pyrrolidin-2-ones. youtube.com A plausible synthetic route to this compound from L-pyroglutamic acid would involve the conversion of the carboxylic acid functionality into a trifluoromethyl group. This transformation could potentially be achieved through a multi-step sequence involving reduction, activation of the resulting alcohol, and subsequent trifluoromethylation. While direct trifluoromethylation of the lactam carbonyl is challenging, this chiral pool approach ensures the correct absolute stereochemistry at the C5 position from the outset.

| Chiral Precursor | Key Transformation Steps | Advantage | Potential Challenge | Reference |

| L-Pyroglutamic Acid | Reduction of carboxylic acid, Hydroxyl group activation, Trifluoromethylation | Readily available, Inexpensive, Establishes (S)-stereochemistry | Multi-step sequence, Potential for racemization during functional group manipulations | youtube.com |

Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are temporary functional groups that direct the stereochemical outcome of a reaction. In the synthesis of γ-lactams, Evans' chiral auxiliaries have been successfully employed to control the stereochemistry of alkylation at the α-position. umn.edu A similar strategy could be envisioned for the synthesis of this compound. This would involve attaching a chiral auxiliary to a suitable precursor, followed by a diastereoselective trifluoromethylation reaction. The trifluoromethylating agent would be directed to one face of the molecule by the steric hindrance of the auxiliary, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary would furnish the enantiomerically enriched target compound. The diastereoselectivity of such reactions is often high, providing a reliable method for controlling the stereochemistry.

Strategic Functionalization and Cyclization Pathways to the Pyrrolidinone Ring

Once the chiral trifluoromethylated precursor is obtained, the next critical step is the formation of the pyrrolidinone ring. Several cyclization strategies can be employed, with lactamization and ring-closing metathesis being the most prominent.

Lactamization Reactions

Lactamization, the intramolecular reaction between an amine and a carboxylic acid derivative to form a cyclic amide, is a fundamental and widely used method for the synthesis of pyrrolidinones. organic-chemistry.org In the context of this compound, the precursor would be a γ-amino acid or its corresponding ester bearing a trifluoromethyl group at the γ-position. The cyclization can be promoted by various reagents, including coupling agents such as carbodiimides (e.g., DCC, EDC) or by thermal condensation. The efficiency of the lactamization is often high, particularly for the formation of five-membered rings.

A one-pot tandem reductive amination/alkylation-cycloamidation of keto acids has been reported to produce 5-substituted pyrrolidin-2-ones, offering a streamlined approach to the lactam core. organic-chemistry.org

| Precursor | Cyclization Method | Key Features | Reference |

| γ-Amino-γ-(trifluoromethyl)alkanoic acid/ester | Coupling agent-mediated or thermal cyclization | High-yielding, Forms stable five-membered ring | organic-chemistry.org |

| Keto acid and amine | One-pot reductive amination/cycloamidation | Convergent, Efficient | organic-chemistry.org |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. acs.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct (e.g., ethylene).

For the synthesis of this compound, a suitable acyclic precursor would be an N-allyl-4-amino-5,5,5-trifluoropent-1-ene derivative. The RCM reaction would then form the dihydropyrrole ring, which could be subsequently reduced to the desired pyrrolidinone. The success of RCM can be influenced by factors such as catalyst choice, solvent, and temperature. While RCM is a versatile method, its application to the synthesis of this specific trifluoromethylated lactam would require careful design of the diene precursor.

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools in this regard.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxyamides. nih.gov A key advantage of this method is the ability to introduce three points of diversity into the final molecule, facilitating the rapid generation of compound libraries from simple starting materials. nih.gov However, the resulting ester functionality can be susceptible to in-vivo hydrolysis by esterases. nih.gov

The Ugi reaction extends this concept to a four-component condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide product. nih.gov This reaction is a cornerstone of diversity-oriented synthesis (DOS) and has been successfully employed in drug discovery campaigns to rapidly explore structure-activity relationships (SAR). nih.govresearchgate.net A notable variant is the Ugi-Zhu reaction, which can be coupled with subsequent cascade processes—such as N-acylation, aza Diels-Alder cycloadditions, and dehydration—to construct complex heterocyclic cores like pyrrolo[3,4-b]pyridin-5-ones in a one-pot manner. researchgate.netnih.gov

While specific examples detailing the direct synthesis of this compound using these MCRs are not prevalent in the reviewed literature, these methodologies offer a compelling and powerful strategic approach. The ability to control stereochemistry and introduce diverse functional groups makes MCRs a promising avenue for future synthetic explorations targeting this and related fluorinated pyrrolidinone structures.

Novel Synthetic Route Development and Optimization

The pursuit of novel synthetic routes aims to improve efficiency, yield, scalability, and regioselectivity over traditional methods, which may involve multiple steps with lower selectivity. acs.org

A significant development in the synthesis of the core pyrrolidin-2-one skeleton is the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones (pyroglutaminols) through the cyclization of amide dianions with epibromohydrin (B142927). acs.org In this method, dianions generated from N-arylacetamides using n-butyllithium react with epibromohydrin via a proposed nucleophilic attack on the bromine-bearing carbon, followed by an intramolecular cyclization. acs.org This approach provides high yields and demonstrates broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups on the N-aryl substituent. acs.org

| N-Arylacetamide Substituent | Product Yield |

|---|---|

| 4-Methoxy | 75% |

| 4-Methyl | 72% |

| H | 70% |

| 4-Chloro | 65% |

| 4-Bromo | 64% |

Other innovative strategies for pyrrolidin-2-one synthesis include intermolecular Michael additions and N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations. nih.govrsc.org The Michael addition approach, starting from nitroethene derivatives and acetate (B1210297) donors, allows for the synthesis of highly substituted pyrrolidin-2-ones following reduction and lactamization. nih.gov The NHC-catalyzed method provides a transition-metal-free route to construct functionalized 2-pyrrolidinones with high efficiency. rsc.org These examples underscore the continuous effort to develop more direct and versatile entries into this important heterocyclic class.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, a critical consideration in pharmaceutical manufacturing. nih.gov Key principles include the use of safer solvents, renewable feedstocks, catalysis, and energy-efficient processes.

One major green approach is the replacement of toxic solvents with more environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been successfully used as a substitute for toluene (B28343) in copper-catalyzed Ullmann-Goldberg reactions, leading to significantly increased reaction yields in some cases. rsc.org Another strategy is the development of one-pot enzymatic syntheses in aqueous media. researchgate.net Such processes eliminate the need for organic solvents and utilize biocatalysts, which operate under mild conditions, thereby reducing energy consumption and waste. researchgate.net The use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, offers advantages in product separation and catalyst recycling, further contributing to a greener process. acs.org Microwave-assisted organic synthesis is another technique that aligns with green chemistry principles by offering energy efficiency and dramatically reduced reaction times. rsc.org

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, scalability, process control, and often higher yields. acs.orgvapourtec.com These benefits are particularly relevant for reactions involving hazardous reagents, unstable intermediates, or requiring precise temperature control.

The synthesis of fluorinated heterocycles is well-suited to flow chemistry. An automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto various heterocycles using inexpensive reagents like trifluoroacetic anhydride (B1165640) (TFAA). acs.orgacs.orgthieme-connect.com This method involves a direct alkylation-cyclization of amines that proceeds quickly under mild conditions with broad functional group tolerance. acs.org Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are readily intensified using microflow technology. Photoredox catalysis in continuous microreactors has been successfully applied to the trifluoromethylation of five-membered heterocycles within minutes. nih.gov

Furthermore, flow chemistry has been applied directly to the synthesis and functionalization of the 2-pyrrolidinone (B116388) scaffold. vapourtec.com An electrochemical oxidative cyclization using a continuous flow reactor demonstrated excellent productivity and high yields, highlighting a scalable and efficient process. vapourtec.com The synthesis of γ-lactams (the class to which pyrrolidinone belongs) in flow has been shown to dramatically reduce reaction times from hours to minutes while improving yields compared to batch methods. nih.gov The use of low-cost, 3D-printed photoflow reactors for the synthesis of fluorinated heterocycles like pyrrolidines further showcases the practicality and accessibility of this technology for both academic and industrial applications. acs.org

Ligand and Catalyst Development for Specific Transformations

Catalysts and ligands are central to modern synthetic chemistry, enabling transformations that would otherwise be inefficient or impossible. The development of specialized catalytic systems is crucial for the stereoselective and regioselective synthesis of complex molecules like this compound.

In the synthesis of the pyrrolidinone ring, strong bases like n-butyllithium function as stoichiometric reagents to generate reactive amide dianion intermediates, which then undergo selective cyclization. acs.org Transition metals play a pivotal role, particularly in reactions involving C-F bond formation or C-C bond coupling. Copper catalysts, for example, are used for the trifluoromethylation of heteroarenes and in chemoselective coupling reactions like the Ullmann-Goldberg amidation. rsc.org

Lewis acids are also critical. Ytterbium triflate has been employed as a catalyst to promote Ugi-Zhu multicomponent reactions for the one-pot synthesis of complex heterocyclic systems related to pyrrolidinones. nih.gov In a different catalytic paradigm, N-heterocyclic carbenes (NHCs) have been developed as organocatalysts for transition-metal-free radical tandem cyclizations to form highly functionalized 2-pyrrolidinone derivatives. rsc.org This diversity in catalytic approaches provides chemists with a versatile toolbox to construct the target scaffold with high precision and efficiency.

| Catalyst/Reagent | Transformation Type | Application/Example | Reference |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Dianion Formation | Generation of amide dianions for cyclization to form 5-(hydroxymethyl)pyrrolidin-2-ones. | acs.org |

| Copper (CuI) | Trifluoromethylation | Domino trifluoromethylation/condensation to form CF₃-substituted formimidamides. | |

| Ytterbium Triflate (Yb(OTf)₃) | Lewis Acid Catalysis | Promotes Ugi–Zhu three-component reactions for synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Organocatalysis | Catalyzes radical tandem cyclization/coupling to form 2-pyrrolidinone derivatives. | rsc.org |

| tris(2,2'-bipyridyl)ruthenium(II) | Photoredox Catalysis | Visible-light mediated trifluoromethylation of heterocycles in flow. | nih.gov |

Elucidating the Chemical Reactivity and Transformation Pathways of 5s 5 Trifluoromethyl Pyrrolidin 2 One

Reactivity Profiles of the Lactam Functionality

The lactam ring of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is primarily centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom.

Nucleophilic Acyl Substitution Reactions

The carbonyl group of the lactam is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions are fundamental to the derivatization of the pyrrolidinone core.

One of the most common transformations is N-acylation , where the nitrogen atom is functionalized. While specific examples for the title compound are not extensively detailed in the reviewed literature, the general reactivity of pyrrolidinones suggests that N-acylation can be achieved under standard conditions. For instance, the synthesis of N-aryl pyrrolidin-2-ones has been reported through various catalytic methods, indicating the feasibility of such transformations. combichemistry.comresearchgate.net

Hydrolysis of the lactam ring, either acid or base-catalyzed, would lead to the corresponding γ-amino acid. While no specific studies on the hydrolysis of this compound were found, this reaction is a characteristic transformation of lactams.

Reduction of the lactam carbonyl to a methylene (B1212753) group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). ic.ac.ukmasterorganicchemistry.comrsc.orgslideshare.net This reaction converts the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). The reduction of amides and lactams with LiAlH4 is a well-established method in organic synthesis. masterorganicchemistry.comslideshare.net For instance, the reduction of N-alkyl and N-aryl-pyrrolidin-2-ones with lithium aluminum hydride has been shown to yield the corresponding pyrrolidines. rsc.org

Ring-Opening and Re-Cyclization Pathways

The pyrrolidinone ring can undergo ring-opening reactions under specific conditions, providing access to linear amino acid derivatives. These intermediates can then be utilized in subsequent cyclization reactions to form new heterocyclic systems. While direct experimental data on the ring-opening of this compound is limited in the available literature, analogous reactions with related heterocycles provide insights into potential pathways. For example, the ring-opening of donor-acceptor cyclopropanes with amines followed by in situ lactamization is a known method for synthesizing 1,5-substituted pyrrolidin-2-ones. mdpi.com This suggests that the pyrrolidinone ring could potentially be opened by strong nucleophiles and then re-closed to form different ring systems.

Furthermore, the transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles into various trifluoromethylated heterocycles via ketenimine intermediates demonstrates the potential for complex rearrangement and cyclization reactions involving trifluoromethylated building blocks. nih.gov

Transformations at the Chiral Carbon Center

The chiral carbon at the C5 position, bearing the trifluoromethyl group, is a key feature of this compound. Reactions at this center are of particular interest for the synthesis of stereochemically defined molecules.

Epimerization Studies Under Specific Conditions

The stability of the chiral center at C5 is a critical factor in the application of this compound. Epimerization, the change in configuration at one of several stereocenters in a molecule, would lead to a mixture of diastereomers and is generally undesirable. While specific epimerization studies on this compound under acidic or basic conditions were not found in the reviewed literature, the potential for epimerization should be considered, especially under harsh reaction conditions that could lead to the formation of an enolate or an equivalent intermediate at the C5 position.

Influence of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl (-CF3) group, a substituent of significant interest in medicinal and materials chemistry, exerts a profound influence on the reactivity of the pyrrolidin-2-one scaffold. rsc.orgnih.govmdpi.commdpi.com Its unique electronic properties and steric demands are key determinants of reaction outcomes, including selectivity and rate. researchgate.net

Electronic Effects on Adjacent Reaction Centers

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com This strong inductive effect (-I) significantly modulates the electron density of the pyrrolidinone ring, thereby influencing the reactivity of adjacent reaction centers. The high electronegativity of the three fluorine atoms polarizes the C-CF3 bond, which in turn withdraws electron density from the C5 position of the lactam ring. mdpi.com

This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon (C2) and increases the acidity of the N-H proton. nih.gov Consequently, reactions involving nucleophilic attack at the carbonyl group or deprotonation at the nitrogen are significantly influenced. For instance, the increased electrophilicity of the carbonyl carbon can accelerate the rate of nucleophilic addition or acyl substitution reactions.

Furthermore, the electron-withdrawing effect of the -CF3 group can stabilize anionic intermediates formed at adjacent positions. This stabilization can influence the regioselectivity of reactions such as enolate formation. While typically the α-protons at the C3 position are the most acidic in pyrrolidin-2-ones, the presence of the -CF3 group at C5 can also influence the acidity of the C5-proton, although to a lesser extent due to the distance from the carbonyl group.

A study on the synthesis of trifluoromethyl γ-lactams highlighted the role of the CF3 group in radical cascade reactions, indicating its ability to influence the formation of radical intermediates and subsequent cyclization pathways. acs.orgacs.org

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Hammett Parameter (σp) | Inductive Effect | Resonance Effect |

| -H | 0.00 | Neutral | Neutral |

| -CH3 | -0.17 | Weakly donating | Weakly donating |

| -Cl | 0.23 | Withdrawing | Weakly donating |

| -CF3 | 0.54 | Strongly withdrawing | Weakly withdrawing |

This table provides a comparative view of the electronic effect of the trifluoromethyl group relative to other common substituents.

Steric Hindrance Considerations

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered to be sterically demanding, with a size comparable to an isopropyl group. researchgate.netbeilstein-journals.org This steric bulk at the C5 position of the pyrrolidin-2-one ring plays a crucial role in controlling the stereoselectivity of reactions.

Approaching nucleophiles or reagents will preferentially attack from the face opposite to the bulky trifluoromethyl group, leading to high diastereoselectivity in many reactions. For example, in the alkylation of the enolate derived from this compound, the incoming electrophile would be expected to approach from the less hindered face, leading to a predictable stereochemical outcome.

The steric hindrance can also affect the rate of reactions. If the transition state of a reaction is sterically crowded due to the presence of the -CF3 group, the activation energy will be higher, and the reaction rate will be slower. This can be a determining factor in the feasibility of certain transformations. A study on difluorinated pyrrolidines highlighted the delicate balance between steric and stereoelectronic effects in determining conformational stability and reactivity. beilstein-journals.org

Functionalization of Peripheral Positions

The functionalization of the pyrrolidinone core at positions other than the nitrogen or carbonyl group is a key strategy for creating diverse molecular architectures. The presence of the trifluoromethyl group at C5 introduces unique challenges and opportunities for such transformations.

C-H Activation Strategies

Direct C-H activation is a powerful and atom-economical method for the functionalization of organic molecules. nih.gov In the context of this compound, the C-H bonds at the C3 and C4 positions are potential targets for such reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of these C-H bonds.

While specific studies on the C-H activation of this compound are not extensively reported, general principles of C-H activation in related systems can provide insights. The C3-position, being adjacent to the carbonyl group, is the most likely site for activation via enolate or related intermediates. However, the development of regioselective C-H activation at the C4 position in the presence of the activating carbonyl group and the deactivating trifluoromethyl group would require carefully designed catalytic systems. nih.gov

Research on the C-H trifluoromethylation of heterocycles has demonstrated that the innate reactivity of C-H bonds can be harnessed for direct functionalization. nih.gov Applying such strategies to the pyrrolidinone ring could offer novel pathways for introducing new substituents. The challenge lies in achieving high regioselectivity, distinguishing between the C3 and C4 positions.

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For the functionalization of this compound via cross-coupling, a precursor bearing a suitable leaving group, such as a halide or a triflate, is typically required.

For instance, a 4-halo- or 3-halo-5-(trifluoromethyl)pyrrolidin-2-one could serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. tcichemicals.com The electronic and steric environment created by the trifluoromethyl group would be expected to influence the efficiency and outcome of these reactions.

The electron-withdrawing -CF3 group could potentially hinder the oxidative addition step in some palladium-catalyzed cycles if it is in close proximity to the reaction center. Conversely, it could also stabilize intermediates in the catalytic cycle. A study on the Suzuki cross-coupling of triazine derivatives bearing a difluoromethyl group demonstrated the feasibility of such reactions on electron-deficient heterocyclic systems. acs.org

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Catalyst/Ligand System |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C (sp2-sp2 or sp2-sp3) | Pd(PPh3)4, SPhos, XPhos |

| Sonogashira | Terminal alkyne | C-C (sp-sp2) | PdCl2(PPh3)2/CuI |

| Buchwald-Hartwig | Amine | C-N | Pd2(dba)3/BINAP, RuPhos |

| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2/P(o-tol)3 |

This table outlines potential cross-coupling strategies that could be explored for the functionalization of a suitably halogenated derivative of this compound.

The development of efficient and selective cross-coupling methods for this scaffold would significantly expand its utility as a building block in the synthesis of complex molecules.

Applications of 5s 5 Trifluoromethyl Pyrrolidin 2 One As a Chiral Scaffold in Complex Molecular Synthesis

Chiral Building Block in Natural Product Total Synthesis (as an intermediate)

While the direct application of (5S)-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the total synthesis of natural products is not yet extensively documented in publicly available literature, its structural motif is a key feature in various synthetic strategies targeting complex natural alkaloids. For instance, synthetic approaches to pyrrolidine (B122466) and piperidine (B6355638) alkaloids have utilized stereoselective methods to construct the core heterocyclic ring system. smolecule.com These methods, such as the metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination of enynyl amines, demonstrate the importance of chiral pyrrolidine frameworks in the assembly of natural products like (±)-cis-225H, (±)-epi-197B, and (+)-solenopsins. smolecule.com The principles demonstrated in these syntheses highlight the potential for this compound to serve as a valuable starting material for analogous, fluorinated natural product derivatives.

Precursor in the Asymmetric Synthesis of Biologically Relevant Molecules (as an intermediate)

The trifluoromethyl-pyrrolidine scaffold is a recurring motif in a variety of biologically active compounds, and this compound serves as a key precursor in their asymmetric synthesis. Its utility spans the development of pharmaceuticals, particularly those targeting neurological disorders, and the formulation of advanced agrochemicals. The presence of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Research in this area has led to the development of synthetic routes to various biologically relevant molecules, including:

Spiro[pyrrolidin-3,2′-oxindole] Derivatives: These compounds are of significant interest due to their potential biological activities. Asymmetric 1,3-dipolar cycloaddition reactions have been developed to synthesize trifluoromethyl-containing spiro[pyrrolidin-3,2′-oxindole] derivatives with high diastereo- and enantioselectivity. These reactions often utilize precursors that can be conceptually derived from this compound.

Antiviral Nucleoside Analogues: The synthesis of 5-trifluoromethyl- and 5-pentafluoroethylpyrimidine nucleoside analogues has demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1). While not a direct use of the title compound, this research underscores the importance of the trifluoromethyl group in the design of potent antiviral agents.

The following table summarizes some examples of biologically relevant molecules and the synthetic strategies that highlight the importance of the trifluoromethyl-pyrrolidine scaffold.

| Biologically Relevant Molecule Class | Synthetic Strategy | Key Features |

| Spiro[pyrrolidin-3,2′-oxindole] Derivatives | Organocatalytic 1,3-dipolar cycloaddition | Construction of multiple stereocenters in a single step with high stereocontrol. |

| Pyrrolidine and Piperidine Alkaloids | TMSOTf-mediated "5/6-endo-dig" reductive hydroamination | Stereoselective synthesis of the core heterocyclic structure. smolecule.com |

| Pyrimidine (B1678525) Nucleoside Analogues | Multi-step synthesis from pyrimidine precursors | Incorporation of a trifluoromethyl group at the 5-position enhances antiviral activity. |

Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the design of new ligands.

Ligand Design and Synthesis

While specific examples of ligands synthesized directly from this compound are not widely reported, the general principles of ligand design suggest its potential. The pyrrolidinone ring can be chemically modified at several positions to introduce coordinating atoms (e.g., nitrogen, phosphorus, oxygen) capable of binding to a metal center. The trifluoromethyl group can provide unique steric and electronic properties to the resulting metal complex, potentially influencing the stereochemical outcome of a catalyzed reaction.

Catalytic Performance Evaluation

The evaluation of the catalytic performance of ligands derived from this compound would involve testing them in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The efficiency (yield), enantioselectivity (enantiomeric excess), and diastereoselectivity of these reactions would be key metrics for assessing the ligand's effectiveness. Although no specific data for ligands derived from the title compound are currently available, the performance of other chiral pyrrolidine-based ligands in asymmetric catalysis suggests that this would be a fruitful area of research. smolecule.com

Integration into Macrocyclic and Polycyclic Architectures

The incorporation of fluorinated building blocks into macrocyclic and polycyclic structures is a growing area of interest in medicinal chemistry and materials science. The unique conformational constraints and physicochemical properties imparted by the trifluoromethyl group can lead to novel structures with interesting biological activities or material properties.

While the direct integration of this compound into such architectures is yet to be extensively explored, its potential is evident. Ring-opening of the lactam, followed by functionalization and subsequent cyclization, could provide a pathway to trifluoromethylated macrocycles. Furthermore, its use in multi-component reactions or cycloadditions could lead to the formation of complex polycyclic systems containing the trifluoromethyl-pyrrolidine motif.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Advanced NMR Techniques for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced NMR techniques are indispensable for the complete stereochemical assignment and evaluation of enantiomeric and diastereomeric purity of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one.

2D NMR Spectroscopy (e.g., NOESY, COSY, HSQC)

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework and the relative stereochemistry of the pyrrolidinone ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would display correlations between the proton at C5 and the diastereotopic protons at C4, as well as between the C4 and C3 protons, confirming the spin system of the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is arguably the most powerful 2D NMR technique for determining stereochemistry. It identifies protons that are close in space, irrespective of whether they are connected through bonds. For this compound, the key NOE correlation would be between the proton at the chiral center (C5) and one of the diastereotopic protons on the adjacent C4 methylene (B1212753) group. The specific spatial relationship revealed by NOESY helps to confirm the relative configuration of the substituents on the pyrrolidinone ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | Key NOESY Correlations (with ¹H) |

| H5 | H4a, H4b | C5 | H4a / H4b (depending on conformation) |

| H4a | H5, H4b, H3a, H3b | C4 | H5, H3a / H3b, H4b |

| H4b | H5, H4a, H3a, H3b | C4 | H5, H3a / H3b, H4a |

| H3a | H4a, H4b, H3b | C3 | H4a / H4b, H3b |

| H3b | H4a, H4b, H3a | C3 | H4a / H4b, H3a |

| NH | - | - | H5 |

Chiral Shift Reagent Studies

To assess the enantiomeric purity of this compound, chiral shift reagents (CSRs) are employed in NMR spectroscopy. These are typically lanthanide complexes, such as derivatives of europium or praseodymium, which can form diastereomeric complexes with the enantiomers of the substrate. This interaction induces chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification.

For this compound, the lactam carbonyl and the NH group provide potential binding sites for a chiral lanthanide shift reagent like Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃). acs.orgrsc.orgresearchgate.net Upon addition of the CSR to a solution of the analyte, the ¹H NMR spectrum would be expected to show a separation of signals for the (5S) and (5R) enantiomers. The integration of these separated signals allows for the determination of the enantiomeric excess (e.e.).

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. nih.govwikipedia.orgresearchgate.netencyclopedia.pub

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of this compound can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for the (S)-enantiomer. wikipedia.orgnih.gov A good agreement between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Key vibrational bands, such as the C=O stretch of the lactam, the N-H bend, and C-H stretches, would be expected to show significant VCD signals.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. encyclopedia.pub The lactam chromophore in this compound gives rise to electronic transitions that are ECD active. Similar to VCD, the experimental ECD spectrum is compared with the theoretically calculated spectrum for the (S)-enantiomer to confirm the absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry at the C5 position.

X-ray Crystallography of Derivatives or Co-crystals for Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.comresearchgate.netnih.gov While obtaining suitable single crystals of this compound itself might be challenging, the preparation of a crystalline derivative or a co-crystal can facilitate X-ray diffraction analysis.

A common strategy involves reacting the chiral molecule with a heavy atom-containing reagent. The presence of the heavy atom aids in the determination of the absolute configuration using anomalous dispersion effects. For this compound, derivatization could be achieved, for example, by N-acylation with a substituted benzoic acid or by forming a salt with a chiral amine.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the pyrrolidinone ring conformation and the (S)-configuration at the C5 stereocenter.

A table summarizing the crystallographic data that would be obtained is shown below.

| Parameter | Expected Information |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ (chiral space group) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Flack Parameter | A value close to 0 confirms the correct absolute configuration |

| Final R-factor | Indicates the quality of the structural refinement |

Theoretical and Computational Chemistry Investigations of 5s 5 Trifluoromethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (5S)-5-(Trifluoromethyl)pyrrolidin-2-one, methods like Density Functional Theory (DFT) would be employed to model its electronic structure and predict its reactivity. bamu.ac.innih.gov

Frontier Molecular Orbital (FMO) theory is a key component of these investigations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity.

HOMO: For a molecule like this compound, the HOMO is likely to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the lactam ring. This region would be the most probable site for electrophilic attack.

LUMO: Conversely, the LUMO would be expected to have significant contributions from the electrophilic centers of the molecule, such as the carbonyl carbon and the trifluoromethyl group. Nucleophilic attack would preferentially occur at these sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific data is not available.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | O(carbonyl), N(amide) |

| LUMO | -1.2 | C(carbonyl), C(CF3) |

| HOMO-LUMO Gap | 7.3 | - |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. These maps are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

In a hypothetical MEP map for this compound, one would expect to observe:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, indicating regions with a high electron density that are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (the amide proton) and the carbon atom of the carbonyl group, signifying electron-deficient areas that are prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional shape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. acs.org The presence of a bulky and highly electronegative trifluoromethyl group at the C5 position would significantly influence the conformational preferences of the ring. Computational methods would be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles to map out the conformational energy landscape. This would reveal the global minimum energy conformation and other low-energy conformers that might be present in equilibrium.

Table 2: Illustrative Conformational Energy Data for Pyrrolidine Ring Pseuderotation This table presents a simplified, hypothetical energy profile for the puckering of the pyrrolidine ring in this compound. Specific research data is not available.

| Conformation Type | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) |

| Envelope (C4-endo) | ~ -20° | 0.0 |

| Twist | ~ 0° | 1.5 |

| Envelope (C4-exo) | ~ 20° | 2.5 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. For reactions involving this compound, these studies can provide detailed insights that are often difficult to obtain through experimental means alone. riken.jpacs.org

For any proposed reaction pathway, the identification and characterization of the transition state (TS) is crucial. The TS represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Computational methods are used to locate the TS geometry, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode leading from the reactant to the product.

Once the reactants, products, and transition state are identified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the minimum energy path connecting the reactants to the products via the transition state. The resulting energy profile provides a quantitative measure of the reaction's activation energy and enthalpy. Such an analysis would be critical, for example, in understanding the mechanism of nucleophilic substitution at the carbonyl carbon or reactions involving the trifluoromethyl group.

Predictive Modeling for Enantioselectivity and Diastereoselectivity

While specific computational studies focused solely on the predictive modeling of enantioselectivity and diastereoselectivity for this compound are not extensively documented in publicly available research, the principles and methodologies for such predictions are well-established in computational and theoretical chemistry. These approaches are routinely applied to related heterocyclic systems and asymmetric syntheses to understand and forecast stereochemical outcomes. The prediction of stereoselectivity, whether enantioselectivity or diastereoselectivity, fundamentally relies on quantifying the energy differences between the transition states leading to the different stereoisomeric products. wikipedia.org

Computational chemistry offers powerful tools to model these reactions. The primary methods can be broadly categorized into quantum mechanics (QM) based approaches and quantitative structure-activity relationship (QSAR) or machine learning models.

Quantum Mechanics-Based Approaches

Density Functional Theory (DFT) is a cornerstone for investigating reaction mechanisms and predicting stereoselectivity. acs.org This method is used to calculate the geometries and energies of reactants, intermediates, transition states, and products. The stereochemical outcome of a reaction is determined by the relative activation free energies (ΔG‡) of the competing diastereomeric transition states. The lower the energy of a transition state, the faster the reaction pathway, and the more abundant the corresponding stereoisomer will be.

For a hypothetical reaction forming a substituted pyrrolidine, DFT calculations can elucidate the factors controlling diastereoselectivity. For instance, in the synthesis of 2,5-disubstituted pyrrolidines, DFT studies have been used to analyze the transition states of cyclization reactions. whiterose.ac.uk These studies reveal how steric and electronic interactions between the catalyst, substrate, and reagents favor one transition state geometry over another, thus leading to a specific diastereomer. whiterose.ac.uk The difference in the calculated free energies (ΔΔG‡) between the two lowest-energy transition states can be used to predict the diastereomeric or enantiomeric ratio.

Illustrative Example of DFT Energy Calculations for a Hypothetical Diastereoselective Pyrrolidine Synthesis

To illustrate the methodology, the following table presents hypothetical data from a DFT study on a reaction forming a disubstituted pyrrolidine. The calculations would compare the transition state energies for the formation of the cis and trans products.

| Transition State (TS) | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio (cis:trans) | Experimental Diastereomeric Ratio (cis:trans) |

| TS-cis | 0.0 | >99:1 | 98:2 |

| TS-trans | +3.5 |

This table is illustrative and does not represent actual data for this compound but demonstrates the type of data generated in computational studies on related systems.

Predictive Modeling with QSAR and Machine Learning

In addition to QM-based methods, quantitative structure-activity relationship (QSAR) and machine learning (ML) models have emerged as powerful tools for predicting stereoselectivity. nih.govarxiv.org These data-driven approaches build mathematical models that correlate molecular descriptors (numerical representations of molecular structure and properties) with experimental outcomes, such as enantiomeric excess (ee) or diastereomeric ratio (dr). mdpi.comresearchgate.net

For enantioselectivity, QSAR models often employ chirality-sensitive descriptors that can numerically distinguish between enantiomers. mdpi.comnih.gov These models are trained on datasets of reactions with known stereochemical outcomes. Once validated, they can be used to predict the enantioselectivity for new combinations of substrates, catalysts, and reagents. researchgate.net Recent advancements have seen the use of various machine learning algorithms, such as Random Forest and Deep Neural Networks, to predict the stereoselectivity of complex chemical transformations with high accuracy. nih.govarxiv.orgresearchgate.net

These predictive models are particularly valuable in the context of asymmetric catalysis, where they can guide the selection of the optimal chiral catalyst or reaction conditions to achieve a desired stereochemical outcome, thereby reducing the need for extensive experimental screening. arxiv.orgnih.gov For example, a model could be trained on a series of asymmetric hydrogenations catalyzed by different chiral ligands to predict the enantiomeric excess for a new substrate. researchgate.net While no such specific model for this compound is documented, these general methodologies would be directly applicable.

Synthesis and Exploration of Derivatives and Analogs of 5s 5 Trifluoromethyl Pyrrolidin 2 One

Structural Modification Strategies at Various Positions

The exploration of the chemical space around the (5S)-5-(trifluoromethyl)pyrrolidin-2-one core involves strategic modifications at the N1, C3, and C4 positions. These modifications are crucial for fine-tuning the molecule's properties for various applications.

N1-Position (Amide Nitrogen): The amide nitrogen of the pyrrolidinone ring is a common site for functionalization. N-alkylation and N-arylation introduce a wide range of substituents that can modulate the compound's polarity, steric bulk, and potential for hydrogen bonding.

N-Alkylation: This can be achieved through standard procedures involving deprotonation of the amide with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This method allows for the introduction of simple alkyl chains, functionalized alkyl groups (containing ethers, esters, or other functionalities), and benzylic groups.

N-Arylation: Copper-catalyzed N-arylation reactions, such as the Goldberg reaction, provide a means to introduce aryl and heteroaryl substituents. mdpi.com These modifications can introduce functionalities capable of engaging in π-stacking interactions or serving as handles for further synthetic transformations.

C3 and C4-Positions (Methylene Carbons): Modification of the methylene (B1212753) groups at the C3 and C4 positions is more challenging but offers the potential for introducing substituents that can significantly alter the scaffold's three-dimensional shape and create new stereogenic centers.

α-Functionalization (C3-Position): Deprotonation of the N-protected pyrrolidinone at the C3-position using a strong base like lithium diisopropylamide (LDA) can generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups.

C4-Position Functionalization: Direct functionalization at the C4-position is less common and often requires multi-step synthetic sequences, potentially starting from more functionalized precursors to the pyrrolidinone ring.

The following table summarizes representative structural modifications that can be envisioned for the this compound scaffold based on general pyrrolidinone chemistry.

| Position | Modification Type | Reagents and Conditions | Potential Substituents |

| N1 | N-Alkylation | NaH, Alkyl halide, THF | Methyl, Ethyl, Benzyl, Carboxymethyl |

| N1 | N-Arylation | Aryl iodide, CuI, Ligand, Base | Phenyl, Pyridyl, Substituted aryls |

| C3 | Alkylation | LDA, Alkyl halide, THF, -78 °C | Methyl, Ethyl, Propyl |

| C3 | Aldol Reaction | LDA, Aldehyde, THF, -78 °C | Hydroxyalkyl groups |

| C4 | (Hypothetical) | Multi-step synthesis | Hydroxyl, Amino, Alkyl |

Structure-Reactivity Relationship Studies of Modified Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is a critical area of study for predicting their behavior in various chemical and biological systems.

The electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the reactivity of the entire pyrrolidinone ring. This effect is particularly pronounced at the adjacent amide carbonyl group and the N1 nitrogen.

Amide Bond Stability: The CF3 group enhances the electrophilicity of the amide carbonyl carbon, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening. However, the steric bulk of the CF3 group may also play a role in modulating this reactivity.

Acidity of N-H: The inductive effect of the trifluoromethyl group increases the acidity of the N-H proton, facilitating its removal under basic conditions for N-functionalization reactions.

Reactivity of C3-Enolates: For analogs with substituents at the N1-position, the nature of the N-substituent can influence the formation and reactivity of the C3-enolate. Electron-withdrawing groups on the nitrogen can further acidify the C3-protons, while bulky N-substituents can direct the stereochemical outcome of reactions with electrophiles.

Systematic studies involving a series of analogs with varied substituents at the N1, C3, and C4 positions would be necessary to establish quantitative structure-reactivity relationships. Such studies would involve kinetic analysis of reactions such as hydrolysis, aminolysis, and enolate alkylation to correlate substituent parameters (e.g., Hammett or Taft parameters) with reaction rates.

| Analog Type | Structural Feature | Expected Impact on Reactivity |

| N-Aryl Analogs | Electron-withdrawing aryl group | Increased N-H acidity, potential for altered amide bond stability |

| N-Alkyl Analogs | Electron-donating alkyl group | Decreased N-H acidity |

| C3-Alkyl Analogs | Steric bulk at C3 | Hindrance to nucleophilic attack at the carbonyl |

| C4-Substituted Analogs | Polar substituents at C4 | Altered solubility and long-range electronic effects |

Synthesis of Spirocyclic and Fused Ring Systems Containing the Pyrrolidinone Core

The construction of spirocyclic and fused ring systems incorporating the this compound core represents a strategy to create structurally complex and conformationally constrained molecules. Such compounds are of significant interest in drug discovery for their ability to present functionalities in well-defined spatial orientations.

Spirocyclic Systems: The synthesis of spirocyclic systems can be approached through several methods, often involving the pyrrolidinone as either a pre-formed unit or being formed during the spirocyclization process.

Intramolecular Cyclization: An appropriately functionalized N- or C3-substituted derivative of this compound could undergo intramolecular cyclization to form a spirocyclic system. For instance, an N-substituted analog with a tethered electrophilic center could cyclize onto the C3-position.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered rings. An azomethine ylide generated from the pyrrolidinone core could react with a dipolarophile to form a spirocyclic pyrrolidine (B122466).

Fused Ring Systems: Fused ring systems can be synthesized by building a new ring onto the existing pyrrolidinone scaffold.

Annulation Reactions: Reactions that form a new ring fused to the C3-C4 or N1-C5 bond of the pyrrolidinone are key strategies. For example, a Diels-Alder reaction with a diene-functionalized pyrrolidinone derivative could lead to a fused six-membered ring.

Ring-Closing Metathesis (RCM): N- or C3-substituted derivatives bearing two terminal alkenes can undergo RCM to form fused carbocyclic or heterocyclic rings of various sizes.

While specific examples utilizing this compound are not readily found in the literature, the general methodologies for the synthesis of spirocyclic and fused pyrrolidinones are well-established. ua.esnih.govrsc.org

Incorporation into Polymeric Architectures

The incorporation of the this compound moiety into polymeric architectures can impart unique properties to the resulting materials, such as enhanced thermal stability, specific recognition capabilities, and altered solubility profiles.

Two main strategies can be envisioned for the creation of such polymers:

Polymerization of Functionalized Monomers: A derivative of this compound bearing a polymerizable group (e.g., a vinyl or acrylic group) attached to the N1 or C4 position could be synthesized. This monomer could then be subjected to standard polymerization techniques like free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to yield a polymer with the pyrrolidinone unit as a pendant group.

Polycondensation Reactions: A difunctional derivative of this compound, for example, with reactive groups at the N1 and C4 positions, could serve as a monomer in polycondensation reactions with a suitable comonomer to form polyesters, polyamides, or polyurethanes. The pyrrolidinone ring would thus be an integral part of the polymer backbone.

Ring-Opening Polymerization (ROP): While lactams can undergo ring-opening polymerization, the conditions required are often harsh. The presence of the trifluoromethyl group might influence the polymerizability of this compound. Research in this area would be needed to determine the feasibility and to control the polymerization process.

The resulting polymers could have potential applications in areas such as specialty coatings, membranes for separation processes, or as chiral stationary phases in chromatography, leveraging the unique properties of the trifluoromethylated pyrrolidinone unit.

Future Research Directions and Emerging Paradigms for 5s 5 Trifluoromethyl Pyrrolidin 2 One Research

Development of Machine Learning Approaches for Synthetic Route Prediction

Future research will likely focus on developing specialized ML models trained on datasets of fluorinated heterocyclic compounds. These models could overcome the current limitations of rule-based systems, which may struggle with the unique reactivity imparted by the fluorine atoms. acs.orgacs.org By learning from existing successful (and unsuccessful) reactions, AI can identify non-obvious disconnections and suggest starting materials that are more cost-effective or readily available. man.ac.ukkisti.re.kr For instance, platforms like ReTReK and Synthia™ use deep learning and extensive reaction databases to design viable synthetic routes, a capability that could be harnessed to discover more efficient syntheses for this specific trifluoromethylpyrrolidinone. man.ac.ukacs.orgsigmaaldrich.com The goal is to accelerate the discovery process, reduce experimental trial-and-error, and ultimately lower the cost of producing this valuable chemical intermediate. numberanalytics.com

Table 1: Comparison of Retrosynthesis Approaches

| Feature | Conventional Human-Led Approach | Rule-Based Expert Systems | AI/Machine Learning Approach |

|---|---|---|---|

| Basis | Chemist's intuition, experience, literature search | Pre-defined, hand-coded reaction rules man.ac.uk | Learned patterns from large reaction datasets acs.orgacs.org |

| Novelty | Limited by known reactions and individual expertise | Limited to the scope of the coded rules cymitquimica.com | Capable of predicting novel and unconventional routes kisti.re.kr |

| Speed | Slow, laborious, and iterative man.ac.uk | Faster than manual search | High-throughput and rapid prediction numberanalytics.com |

| Bias | Prone to chemist's cognitive biases | Biased by the programmed rules | Can be biased by training data, but can also uncover non-intuitive pathways |

| Applicability to (5S)-5-(Trifluoromethyl)pyrrolidin-2-one | Relies on known fluorination and cyclization methods | May lack specific rules for complex fluoro-heterocycles | Can be trained to understand the nuances of fluorine chemistry and stereoselectivity kisti.re.kracs.org |

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic chemistry is increasingly moving towards methods that are milder, more selective, and more energy-efficient. Photoredox and electrochemical catalysis represent two such paradigms that hold immense promise for the synthesis and functionalization of this compound.

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming C-CF3 bonds under mild, room-temperature conditions. nih.gov Future research could adapt these methods for the direct trifluoromethylation of pyrrolidinone precursors or for the late-stage functionalization of the lactam ring. sigmaaldrich.com For example, a photoredox-catalyzed radical-radical cross-coupling could provide a novel route to the target molecule. sigmaaldrich.com This approach avoids the harsh reagents and conditions often associated with traditional fluorination chemistry. nih.govacs.org

Integration into Materials Science for Specialized Applications

While the primary application of this compound has been in the life sciences, its unique properties make it a candidate for advanced materials. chemimpex.comnih.gov The incorporation of fluorine into polymers and other materials can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also modifying optical and electrical characteristics.

Future research is expected to explore the use of this compound as a monomer or a key additive in the development of specialized polymers and coatings. chemimpex.com Its chiral nature and the presence of the trifluoromethyl group could lead to materials with unique optical properties, potentially for applications in nonlinear optics or as chiral stationary phases in chromatography. The lactam ring itself offers a site for ring-opening polymerization to create novel fluorinated polyamides. A recent study highlighted the potential of trifluoromethyl-pyrrolidone structures in creating nanoparticles for biomedical imaging, demonstrating the utility of this chemical motif in functional materials. man.ac.uk

Table 2: Potential Impact of Fluorination on Material Properties

| Property | Enhancement due to Fluorine/CF3 Group | Potential Application for this compound based Materials |

|---|---|---|

| Thermal Stability | The high strength of the C-F bond increases resistance to heat. | High-performance polymers for aerospace or automotive applications. |

| Chemical Resistance | Fluorinated surfaces are inert and resistant to chemical attack. chemimpex.com | Durable and protective coatings for harsh environments. |

| Hydrophobicity/Lipophilicity | The CF3 group significantly increases lipophilicity. chemimpex.com | Water-repellent surfaces, specialized membranes. |

| Optical Properties | Fluorination can lower the refractive index and improve transparency. | Optical fibers, anti-reflective coatings, specialized lenses. |

| Biological Inertness | Fluorinated polymers are often biocompatible. | Medical implants, drug delivery systems. |

Uncharted Reactivity and Unconventional Synthetic Pathways

The exploration of the fundamental reactivity of this compound is far from complete. The interplay between the electron-withdrawing trifluoromethyl group, the amide functionality, and the chiral center could lead to novel and unexpected chemical transformations. Future research will likely probe the reactivity of the C-H bonds adjacent to the trifluoromethyl group and the nitrogen atom, potentially enabling late-stage functionalization via transition-metal-catalyzed C-H activation. acs.org

Furthermore, unconventional synthetic strategies could provide more direct access to this molecule. For instance, fluorocyclization reactions, where an alkene is converted into a cyclic fluorinated molecule in a single step, could be a powerful approach. chemimpex.com Another avenue of exploration is the use of fluorinated building blocks in multicomponent reactions, which could assemble the core of the molecule in a highly convergent and atom-economical fashion. Investigating cycloaddition reactions or ring-closing metathesis of fluorinated precursors are also promising future directions for constructing the pyrrolidinone ring system. acs.org

Sustainability Considerations in Future Synthetic Endeavors

In line with the principles of green chemistry, future synthetic routes to this compound must prioritize sustainability. This involves a holistic assessment of the entire synthetic process, from the choice of starting materials to the solvents and energy sources used.

Key areas for future research in this context include:

Catalytic Methods: Moving away from stoichiometric reagents, especially hazardous fluorinating agents, towards catalytic systems (e.g., iron-catalyzed fluorination) will be crucial. numberanalytics.com

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids will reduce the environmental impact.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This minimizes waste generation and improves efficiency.

By focusing on these areas, chemists can develop manufacturing processes for this compound that are not only scientifically elegant but also environmentally responsible. chemimpex.com

常见问题

Q. Methodology :

- Diastereoselective Synthesis : Fluorinated cyclic N-acyliminium ions derived from tartaric acid scaffolds react with nitriles under controlled conditions (e.g., temperature, solvent polarity) to yield enantiopure this compound derivatives. High diastereoselectivity (syndiastereoselectivity) is achieved by optimizing substituents on the hydroxyl groups of the tartaric acid precursor .

- Ultrasound-Promoted Synthesis : Ultrasound irradiation enhances reaction efficiency for related trifluoromethylated pyrrolidinones, reducing reaction times (e.g., from hours to minutes) and improving yields. For example, 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-one derivatives are synthesized under ultrasound with minimal solvent usage, aligning with green chemistry principles .

Q. Key Data :

| Method | Reaction Time | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Diastereoselective | 24–48 h | 70–95% | >99% (single diastereomer) |

| Ultrasound-Promoted | 30–60 min | 80–90% | Not reported |

Considerations : Catalysts (e.g., Lewis acids) and solvent systems (e.g., dichloromethane vs. ethanol) critically impact stereochemical outcomes.

How is the compound characterized, and what analytical techniques are critical for confirming its structure and purity?

Q. Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the trifluoromethyl group at C5 induces distinct splitting patterns in H NMR (e.g., coupling constants for adjacent protons) .